molecular formula C11H17NO4 B1365058 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251004-87-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B1365058
CAS RN: 1251004-87-1
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as Boc-Azabicyclohexane-1-carboxylic acid (Boc-ABH), is an organic compound that has a wide range of applications in organic chemistry. Boc-ABH is a versatile building block used in various syntheses, such as the synthesis of heterocyclic compounds, peptides, and other biologically active molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other important compounds. Boc-ABH is a useful tool for organic chemists due to its ability to form stable bonds with a variety of functional groups.

Scientific Research Applications

Synthesis and Scalability

  • A study by Wang Gan et al. (2013) details a scalable synthesis of a derivative of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, highlighting the stereoselectivity of a cyclopropanation step crucial for its synthesis (Wang Gan et al., 2013).

Stereoisomer Synthesis

  • Research by Bettina Bakonyi et al. (2013) focuses on synthesizing all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, using a process that significantly shortens known literature procedures (Bettina Bakonyi et al., 2013).

Precursor to Constrained β-Amino Acids

  • G. Krow et al. (2016) describe the regioselective introduction and transformation of substituents in N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane, a precursor to conformationally constrained β-amino acids (G. Krow et al., 2016).

Glutamic Acid Analogue Synthesis

  • The synthesis of a glutamic acid analogue from L-serine using a 2-substituted 7-azabicyclo[2.2.1]heptane structure is reported by B. P. Hart and H. Rapoport (1999). This demonstrates the compound's application in producing complex amino acid analogues (B. P. Hart & H. Rapoport, 1999).

Dipeptide Mimetic Synthesis

  • Research by P. Mandal et al. (2005) explores the synthesis of azabicyclo[X.Y.0]alkane amino acids, highlighting their utility as rigid dipeptide mimetics in peptide-based drug discovery (P. Mandal et al., 2005).

Inhibitor of Ethylene Biosynthesis

  • F. L. Switzer et al. (1989) synthesized 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, demonstrating its potential as an inhibitor of ethylene biosynthesis in plant tissues (F. L. Switzer et al., 1989).

Conformationally Constrained Amino Acids

  • J. Carreras et al. (2010) reported the synthesis of novel azabicyclic amino acids in enantiopure forms using a ring-opening metathesis method, demonstrating another application in amino acid analogue production (J. Carreras et al., 2010).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434543
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS RN

1251004-87-1, 1807940-61-9
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

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